molecular formula C9H15N3O3 B1143250 (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone CAS No. 186521-98-2

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

Cat. No. B1143250
M. Wt: 213.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. The arrangement of atoms and the chemical bonds that hold the atoms together are key components of its structure .


Molecular Structure Analysis

The molecule consists of 19 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms, making a total of 36 atoms . It contains a total of 35 bonds, including 16 non-Hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 positively charged Nitrogen .

Scientific Research Applications

Synthesis of Complex Molecules

Research on "(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone" often involves its use as an intermediate in the synthesis of complex molecules. For instance, it is used in the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines through a Ugi 4CC Staudinger/aza-Wittig sequence. This process is significant for new drug design, highlighting the compound's role in pharmaceutical research and development (Lecinska et al., 2010).

Catalytic Reactions and Synthesis

The compound has been implicated in studies involving catalytic reactions and synthesis methods. For example, research has explored its application in the synthesis of chiral intermediates such as methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin. This synthesis from L-aspartic acid demonstrates the compound's utility in producing chiral pharmaceutical ingredients with high enantiomeric purity (Zhang Xingxian, 2012).

Reaction Mechanisms and Chemical Properties

Several studies delve into the chemical properties and reaction mechanisms of "(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone." One such study discusses the rearrangement of active ester intermediates during peptide coupling, shedding light on the compound's reactivity and its implications for synthesizing bioactive peptides (Mahmoud et al., 2005).

Development of Synthetic Methodologies

The compound is also integral to the development of new synthetic methodologies. Research includes its use in liquid- and solid-phase synthesis of quinoxalines, demonstrating its versatility as a reagent for constructing heterocyclic compounds important in medicinal chemistry and material science (Attanasi et al., 2001).

properties

IUPAC Name

tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHQCGACMYIDJE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

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